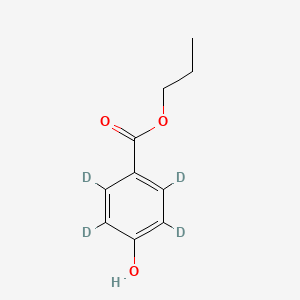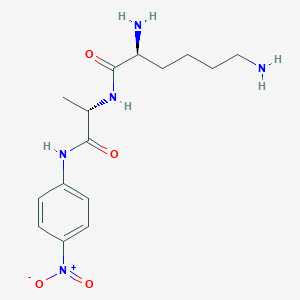
Lys-Ala-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys-Ala-pNA, also known as Lysyl-Alanyl-p-nitroanilide, is a synthetic dipeptide substrate commonly used in biochemical assays. It is composed of the amino acids lysine and alanine, linked to a p-nitroanilide group. This compound is primarily utilized as a chromogenic substrate for the detection and quantification of enzyme activity, particularly dipeptidyl peptidase II (DPP II) and other proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The lysine residue is attached to the resin through its carboxyl group.
Deprotection and coupling: The protecting group on the lysine’s amino group is removed, and the alanine residue is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Addition of p-nitroanilide: The p-nitroanilide group is attached to the terminal amino acid using a similar coupling reaction.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Lys-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between lysine and alanine releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Dipeptidyl peptidase II (DPP II), aminopeptidases, and other proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at neutral pH.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Scientific Research Applications
Lys-Ala-pNA is widely used in scientific research for various applications:
Enzyme Kinetics: It serves as a substrate in assays to study the kinetics of proteases, providing insights into enzyme activity and specificity.
Drug Development: It is used in screening assays to identify potential inhibitors of proteases, which can be developed into therapeutic agents.
Biochemical Pathways: It helps in elucidating biochemical pathways involving proteolytic enzymes, contributing to a better understanding of cellular processes.
Diagnostic Tools: It is employed in diagnostic assays to detect and quantify protease activity in biological samples, aiding in the diagnosis of various diseases.
Mechanism of Action
Lys-Ala-pNA exerts its effects through enzymatic hydrolysis. Proteases recognize the peptide bond between lysine and alanine and catalyze its cleavage, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are the active sites of proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Lys-Pro-pNA: Another dipeptide substrate used for similar purposes but with different enzyme specificity.
Ala-Pro-pNA: Used in assays for proline-specific proteases.
Val-Ala-pNA: Utilized for studying proteases with specificity for valine residues.
Uniqueness
Lys-Ala-pNA is unique due to its specificity for dipeptidyl peptidase II and its ability to release a chromogenic product upon hydrolysis. This makes it particularly useful in assays where precise quantification of enzyme activity is required .
Properties
Molecular Formula |
C15H23N5O4 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C15H23N5O4/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21)/t10-,13-/m0/s1 |
InChI Key |
WKTQIBKMCKFCJE-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


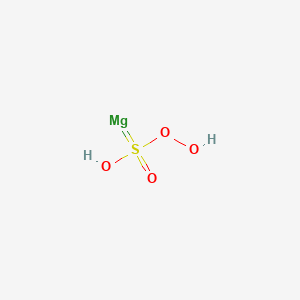
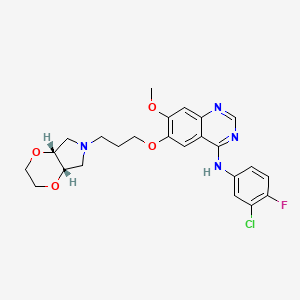
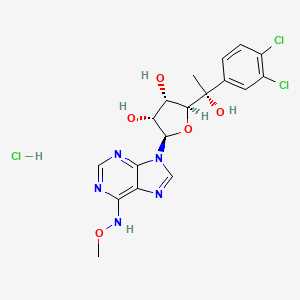

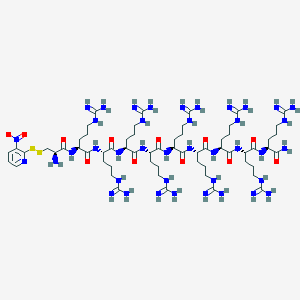
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
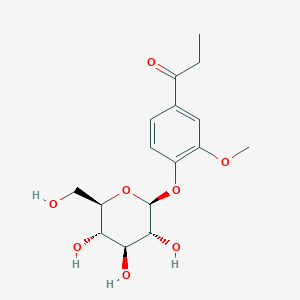
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
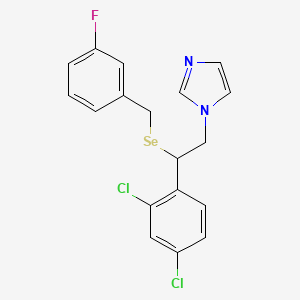

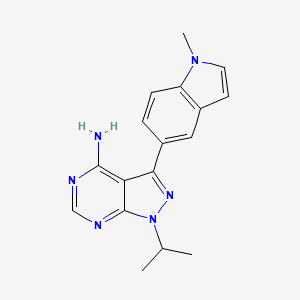
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
